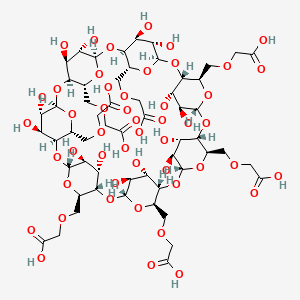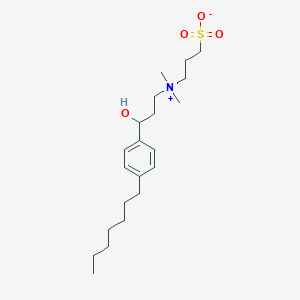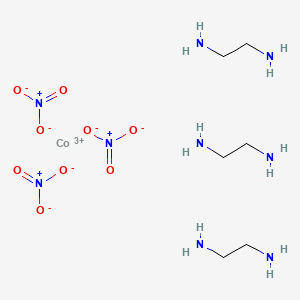
Tris(ethylenediamine)cobalt(iii)nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)cobalt(III)nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). This compound features a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. It is known for its stability and distinctive octahedral geometry, making it a significant subject of study in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt(III)nitrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. The mixture is then oxidized by purging with air, converting cobalt(II) to cobalt(III). The reaction proceeds with high yield, and the product can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundational approach that can be scaled up for industrial applications. The key steps involve the controlled oxidation of cobalt(II) complexes and the careful crystallization of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(ethylenediamine)cobalt(III)nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Ligand Substitution: Ligands such as ammonia or other bidentate ligands can replace ethylenediamine under controlled conditions.
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands coordinated to the cobalt center.
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)cobalt(III)nitrate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of tris(ethylenediamine)cobalt(III)nitrate involves its ability to form stable complexes with various ligands. The cobalt(III) ion, being in a low-spin d^6 configuration, exhibits strong field stabilization, which contributes to the compound’s stability. The ethylenediamine ligands donate electron pairs to the cobalt center, forming a stable octahedral complex .
Vergleich Mit ähnlichen Verbindungen
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)nickel(II)nitrate: Contains nickel(II) instead of cobalt(III), resulting in different electronic properties.
Tris(ethylenediamine)manganese(II)nitrate: Contains manganese(II), exhibiting different magnetic properties.
Uniqueness: Tris(ethylenediamine)cobalt(III)nitrate is unique due to its high stability, well-defined octahedral geometry, and the ability to undergo various chemical reactions while maintaining its structural integrity. Its applications in coordination chemistry and its role as a model compound for studying metal-ligand interactions further highlight its significance .
Eigenschaften
Molekularformel |
C6H24CoN9O9 |
|---|---|
Molekulargewicht |
425.24 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine;trinitrate |
InChI |
InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |
InChI-Schlüssel |
MTCFUGCMXQVODX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



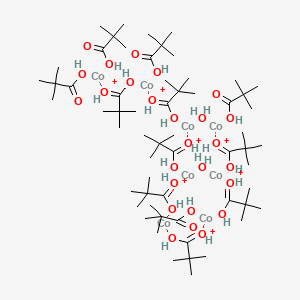
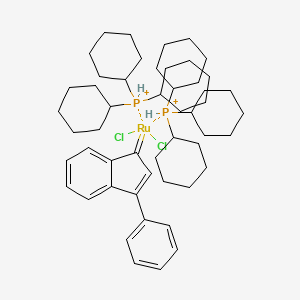
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
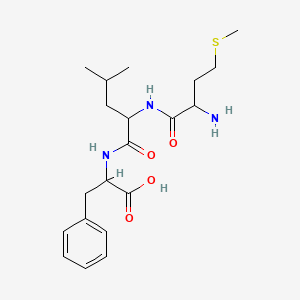
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)



